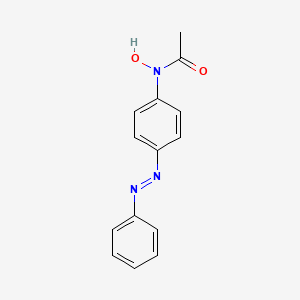
N-(p-(phenylazo)phenyl)acetohydroxamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(p-(phenylazo)phenyl)acetohydroxamic acid: is an organic compound that belongs to the class of hydroxamic acids It is characterized by the presence of a phenylazo group attached to a phenyl ring, which is further connected to an acetohydroxamic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(p-(phenylazo)phenyl)acetohydroxamic acid typically involves the reaction of p-aminophenylacetic acid with nitrous acid to form the corresponding diazonium salt. This intermediate is then coupled with phenylhydroxylamine to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of batch reactors, continuous flow systems, and purification techniques such as crystallization and chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions: N-(p-(phenylazo)phenyl)acetohydroxamic acid can undergo various chemical reactions, including:
Oxidation: The phenylazo group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The hydroxamic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines and thiols can react with the hydroxamic acid group under basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted hydroxamic acids.
科学研究应用
Chemistry: N-(p-(phenylazo)phenyl)acetohydroxamic acid is used as a reagent in organic synthesis, particularly in the preparation of azo dyes and other functionalized aromatic compounds.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of bacterial infections and cancer.
Industry: In the industrial sector, the compound can be used in the formulation of specialty chemicals and materials, including dyes and pigments.
作用机制
Mechanism: The mechanism of action of N-(p-(phenylazo)phenyl)acetohydroxamic acid involves its interaction with specific molecular targets, such as enzymes. For example, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of urea and the subsequent production of ammonia.
Molecular Targets and Pathways:
Urease Inhibition: The compound targets the urease enzyme, disrupting its catalytic activity and reducing ammonia production.
Enzyme Inhibition: The hydroxamic acid moiety can chelate metal ions in the active sites of metalloenzymes, leading to inhibition.
相似化合物的比较
Acetohydroxamic Acid: A known urease inhibitor with a simpler structure.
Salicylhydroxamic Acid: Another hydroxamic acid with applications in enzyme inhibition.
Phenylhydroxylamine: A related compound used in the synthesis of azo dyes.
Uniqueness: N-(p-(phenylazo)phenyl)acetohydroxamic acid is unique due to the presence of both the phenylazo and hydroxamic acid functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other hydroxamic acids, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
6153-84-0 |
|---|---|
分子式 |
C14H13N3O2 |
分子量 |
255.27 g/mol |
IUPAC 名称 |
N-hydroxy-N-(4-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C14H13N3O2/c1-11(18)17(19)14-9-7-13(8-10-14)16-15-12-5-3-2-4-6-12/h2-10,19H,1H3 |
InChI 键 |
SADZFDSHSOJPMW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(C1=CC=C(C=C1)N=NC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



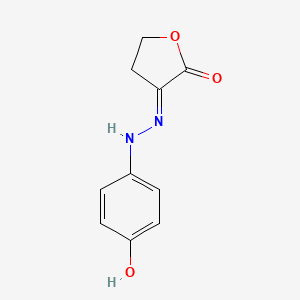

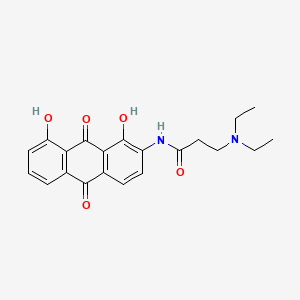
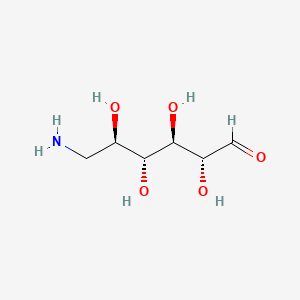
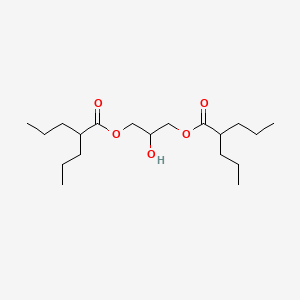
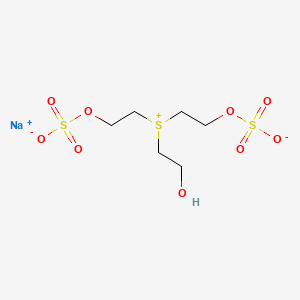

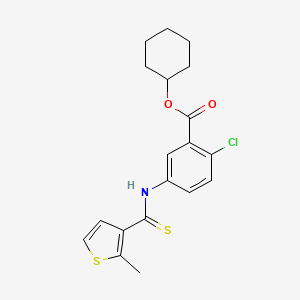
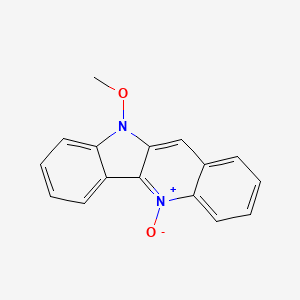

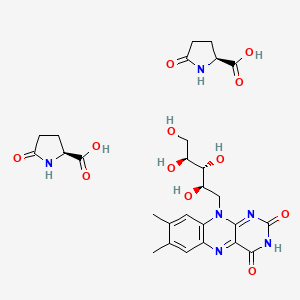
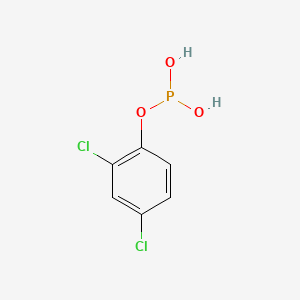
![[3-[(9-Benzyl-2-chloro-purin-6-yl)amino]phenyl] propanoate](/img/structure/B12673143.png)
